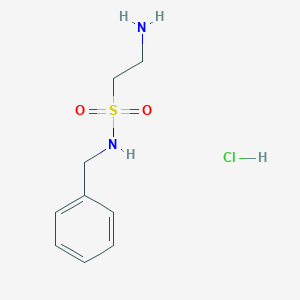

2-amino-N-benzylethane-1-sulfonamide hydrochloride

Description

2-Amino-N-benzylethane-1-sulfonamide hydrochloride (CAS: 63638-53-9) is a sulfonamide derivative characterized by a benzyl-substituted ethanesulfonamide backbone with a primary amine group. The compound’s structure includes a sulfonamide (-SO₂NH₂) moiety linked to a benzyl group (C₆H₅CH₂-) and an ethylamine chain, stabilized as a hydrochloride salt. It is widely utilized as a synthetic intermediate in pharmaceutical and organic chemistry, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation .

Key properties:

- Molecular formula: C₉H₁₅ClN₂O₂S (inferred from InChIKey: ATHVBZLKMVVUGA-UHFFFAOYSA-N) .

- Applications: Building block for drug discovery, protease inhibitors, and antibacterial agents.

- Commercial availability: Offered by suppliers like CymitQuimica in quantities ranging from 50 mg to 500 mg, with pricing reflecting its specialized use (e.g., 50 mg for €496.00) .

Properties

IUPAC Name |

2-amino-N-benzylethanesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c10-6-7-14(12,13)11-8-9-4-2-1-3-5-9;/h1-5,11H,6-8,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHVBZLKMVVUGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-amino-N-benzylethane-1-sulfonamide hydrochloride typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions usually involve the use of oxidizing agents and specific catalysts to facilitate the coupling process.

Chemical Reactions Analysis

2-amino-N-benzylethane-1-sulfonamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-amino-N-benzylethane-1-sulfonamide hydrochloride is widely used in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting bacterial infections.

Industry: It is used in the production of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-amino-N-benzylethane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as a competitive inhibitor of bacterial enzymes, thereby inhibiting the synthesis of essential biomolecules and leading to the death of bacterial cells .

Comparison with Similar Compounds

Dosulepin Hydrochloride

- Structure : A tricyclic antidepressant with a dibenzothiepine core and sulfonamide group (Fig. 1 in ).

- Key differences: Unlike 2-amino-N-benzylethane-1-sulfonamide hydrochloride, dosulepin lacks a primary amine and features a fused aromatic system.

- Applications : Primarily used for depression, contrasting with the target compound’s role as a synthetic intermediate .

Chlorphenoxamine Hydrochloride

- Structure : Contains a benzyl group and tertiary amine but incorporates a diphenhydramine-like backbone (Fig. 1 in ).

- Key differences : The absence of a sulfonamide group and presence of ether linkages distinguish it from the target compound.

- Applications : Marketed as an antihistamine, highlighting divergent therapeutic pathways .

N-(4-Aminonaphthalen-1-yl)Benzenesulfonamide Hydrochloride

- Structure : Features a naphthalene ring instead of a benzyl group, with a sulfonamide linkage ().

- Key differences: The aromatic naphthalene system enhances hydrophobicity but reduces stability, as noted in its synthesis (98% yield but instability of the aniline salt) .

- Synthesis : Requires hydrogenation with Pd/C, contrasting with simpler routes for the target compound .

Benzenemethanesulfonamide Derivatives

- Example: 1-[2-(Aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride (CAS: 1193390-01-0).

- Key differences : Incorporates a methyl-substituted phenyl ring and lacks the ethylamine chain.

- Commercial status: Discontinued, suggesting challenges in scalability or efficacy compared to this compound .

Data Table: Comparative Analysis

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Applications | Stability Notes |

|---|---|---|---|---|

| 2-Amino-N-benzylethane-1-sulfonamide HCl | ~264.75 (calculated) | Benzyl, sulfonamide, primary amine | Drug synthesis, enzyme studies | Stable as hydrochloride salt |

| Dosulepin HCl | 331.87 | Tricyclic core, sulfonamide | Antidepressant | Photolabile |

| Chlorphenoxamine HCl | 347.92 | Benzyl, tertiary amine, ether | Antihistamine | Stable under refrigeration |

| N-(4-Aminonaphthalen-1-yl)benzenesulfonamide HCl | 340.82 | Naphthalene, sulfonamide | Experimental intermediates | Air-sensitive aniline salt |

| 1-[2-(Aminomethyl)phenyl]-N-methylmethanesulfonamide HCl | 274.75 | Methylphenyl, sulfonamide | Discontinued (research use) | Limited commercial availability |

Research Findings and Insights

- Synthetic Utility: The primary amine in this compound allows for versatile derivatization, unlike naphthalene-based analogs requiring complex hydrogenation .

- Stability : Hydrochloride salts enhance stability compared to free bases, as seen in discontinued analogs (e.g., CAS 1193390-01-0) .

- Cost Considerations : Higher pricing per milligram (e.g., €496.00/50 mg) reflects its niche application compared to bulkier, lower-cost compounds like 2,5-dimethylpyrrolidine hydrochloride (€586.00/2500 mg) .

Biological Activity

2-Amino-N-benzylethane-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a benzyl group attached to an ethane sulfonamide moiety with an amino group. Its chemical structure can be represented as follows:

Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. This compound may exhibit similar mechanisms, potentially acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme critical in folate biosynthesis in bacteria. Additionally, recent studies suggest that sulfonamides can also affect various cellular pathways involved in apoptosis and cell cycle regulation.

Cytotoxic Activity

Recent investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. The compound was evaluated for its ability to inhibit cell viability using the MTT assay across several cancer types:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 (Colon Cancer) | 15.5 ± 3.2 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 12.8 ± 2.7 | Cell cycle arrest at G0/G1 phase |

| HeLa (Cervical Cancer) | 20.0 ± 4.1 | Apoptosis induction |

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The results suggest that the compound is particularly effective against breast cancer cells, with a lower IC50 value indicating higher potency.

Study 1: Anticancer Activity

A study published in Molecular Medicine Reports evaluated the anticancer properties of several sulfonamide derivatives, including this compound. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis induction in treated cancer cells. Results indicated significant increases in the sub-G1 population, suggesting apoptosis was induced in both wild-type and mutant p53 cell lines .

Study 2: Enzyme Inhibition

Research has demonstrated that sulfonamides can act as inhibitors of serine proteases, which are crucial in various physiological processes including inflammation and cancer progression. The compound was shown to undergo nucleophilic attack leading to sulfonyl transfer reactions that effectively inhibited these enzymes .

Research Findings

Key Findings:

- Antimicrobial Activity: Exhibits activity against gram-positive bacteria due to its structural similarity to para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

- Cytotoxic Mechanisms: Induces apoptosis through mitochondrial pathways and cell cycle arrest, particularly affecting G0/G1 phase.

- Enzyme Inhibition: Acts as a competitive inhibitor for serine proteases, demonstrating potential for therapeutic applications in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.